1,2,3,4,6,7-六氯萘

描述

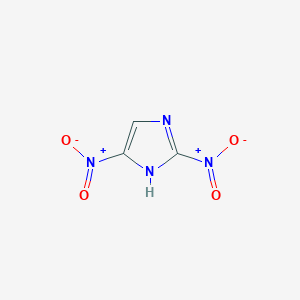

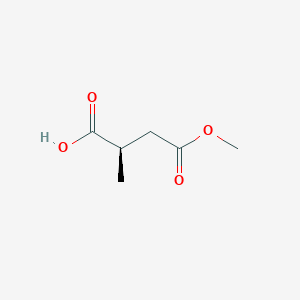

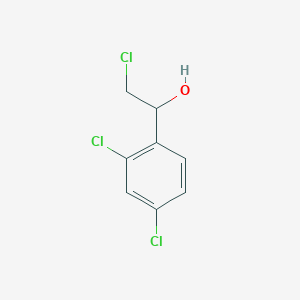

1,2,3,4,6,7-Hexachloronaphthalene is a persistent organohalogenated pollutant found in the air and wastewater . It has a molecular formula of C10H2Cl6 .

Synthesis Analysis

1,2,3,4,6,7-Hexachloronaphthalene has been synthesized via reductive dehalogenation of octachloronaphthalene by lithium aluminium hydride . The reduction proceeds via the substitution of one of the chlorine atoms in an alpha-position and the formation of 1,2,3,4,5,6,7-heptachloronaphthalene .Molecular Structure Analysis

The molecular weight of 1,2,3,4,6,7-Hexachloronaphthalene is 334.841 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,2,3,4,6,7-Hexachloronaphthalene has a density of 1.7±0.1 g/cm3, a boiling point of 386.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 192.5±23.9 °C .科学研究应用

选择性滞留和环境存在: 1,2,3,4,6,7-六氯萘在大鼠肝脏中被选择性地滞留,并且在环境样本中如鳕鱼肝和海鸟蛋中也存在,表明其环境持久性和潜在的生物富集 (Asplund, Jakobsson, Haglund, & Bergman, 1994)。

气相色谱分离: 一项研究讨论了使用特定柱对六氯萘异构体进行气相色谱分离,包括1,2,3,4,6,7-六氯萘,这有助于在环境样本中定量测定单个六氯萘异构体 (Imagawa & Yamashita, 1997)。

合成和表征: 一项研究详细介绍了1,2,3,4,6,7-六氯萘的合成,以及其他氯萘类化合物,为了提供有关它们的化学性质和在研究中的潜在应用的见解 (Haglund & Bergman, 1989)。

神经毒性和线粒体影响: 一项2020年的研究强调了1,2,3,4,6,7-六氯萘在神经元模型中诱导线粒体依赖性神经毒性,暗示了它对神经健康和功能的潜在影响 (Lisek et al., 2020)。

毒性和大鼠细胞色素P-450诱导: 研究表明1,2,3,4,6,7-六氯萘对大鼠具有毒性作用,诱导细胞色素P-450,特别是CYP 1A,并在肝脏中引起氧化应激 (Kilanowicz & Skrzypińska-Gawrysiak, 2010)。

母体和胎儿毒性: 另一项研究评估了六氯萘的产前毒性,展示了其对胚胎的毒性效应以及对母体和胎儿CYP1A1表达的诱导 (Kilanowicz et al., 2015)。

生物富集特征: 研究表征了1,2,3,4,6,7-六氯萘在大鼠中的生物富集,突出了其在组织中的主要存在,并指示了其强烈的生物富集特性 (Asplund, Jansson, Sundström, Brandt, & Brinkman, 1986)。

作用机制

属性

IUPAC Name |

1,2,3,4,6,7-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSVEOEIWQEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036885 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-96-6 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7-HEXACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK13CUI5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of 1,2,3,4,6,7-Hexachloronaphthalene compared to other similar compounds?

A1: Research has shown that 1,2,3,4,6,7-Hexachloronaphthalene, along with its isomer 1,2,3,5,6,7-Hexachloronaphthalene, exhibits toxicity and can induce enzyme activity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental toxin. [] Specifically, both hexachloronaphthalene isomers were found to be potent inducers of CYP1A1 and CYP1A2 enzymes and caused thymic atrophy in female rats, although they were less potent than TCDD. [] This suggests that exposure to 1,2,3,4,6,7-Hexachloronaphthalene could potentially disrupt various biological processes and pose health risks.

Q2: How does the structure of 1,2,3,4,6,7-Hexachloronaphthalene influence its distribution in living organisms?

A2: Studies on rats have revealed that 1,2,3,4,6,7-Hexachloronaphthalene exhibits selective retention in the liver. [] While the exact mechanism behind this selective retention is not fully understood, it is likely related to the compound's structure and its interaction with biological molecules within the liver. Interestingly, 1,2,3,4,6,7-Hexachloronaphthalene has also been detected in wildlife, suggesting its persistence in the environment and potential for bioaccumulation. []

Q3: What are the implications of 1,2,3,4,6,7-Hexachloronaphthalene's presence in the environment?

A3: The detection of 1,2,3,4,6,7-Hexachloronaphthalene in wildlife raises concerns about its potential impact on various ecosystems. [] Research has shown that polychlorinated naphthalenes, including 1,2,3,4,6,7-Hexachloronaphthalene, can induce biochemical responses in fish, specifically affecting sac fry and hepatocytes. [] This suggests that the presence of this compound in aquatic environments could have detrimental effects on fish populations and potentially disrupt the ecological balance.

Q4: What is known about the structural properties of 1,2,3,4,6,7-Hexachloronaphthalene?

A4: The synthesis and crystallography of 1,2,3,4,6,7-Hexachloronaphthalene have been extensively studied. [, ] These studies provide detailed information about the compound's molecular structure, including bond lengths, bond angles, and crystal packing arrangements. This structural information is crucial for understanding the compound's physicochemical properties and its interactions with biological systems.

Q5: How does the structure of chlorinated naphthalenes affect their biological activity?

A5: Research using chicken and eider duck embryos has shown that the number and position of chlorine atoms on naphthalene rings significantly influence their ability to induce ethoxyresorufin O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH) activity. [] These enzymes are important biomarkers for exposure to certain environmental pollutants. The study demonstrated that even small changes in the chlorination pattern of naphthalenes can dramatically alter their potency and lethality in developing embryos. [] This highlights the importance of understanding structure-activity relationships for predicting the potential environmental and health impacts of chlorinated naphthalenes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)